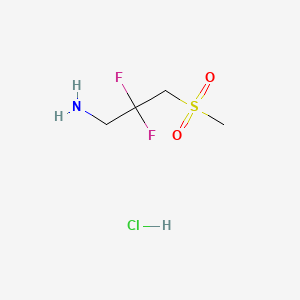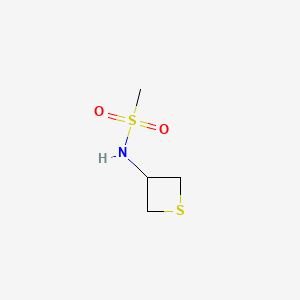
4-Ethynyl-2,5-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C₇H₃F₂N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,5-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often utilizes advanced fluorination technologies and effective fluorinating reagents. The high availability of fluorinated synthetic blocks and reliable fluorination technology has accelerated developments in this field .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-2,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.
Cyclization: Specific catalysts and reaction conditions tailored to the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Aplicaciones Científicas De Investigación
4-Ethynyl-2,5-difluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research into fluorinated medicinal candidates has shown promise for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2,5-difluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electron-withdrawing properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 4-Ethynyl-2,5-difluoropyridine is unique due to the presence of both ethynyl and difluoro substituents on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and enhanced electron-withdrawing effects, making it less reactive than its chlorinated and brominated analogues .
Propiedades
Fórmula molecular |
C7H3F2N |
|---|---|
Peso molecular |
139.10 g/mol |
Nombre IUPAC |
4-ethynyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
Clave InChI |
VFPQRNMZFAQGRE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=NC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)


![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)

![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)




![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
